H-Bond Donor Capacity: Tertiary vs. Secondary Amide
CAS 26530-30-3 is a fully N,N-disubstituted (tertiary) amide bearing an N-methyl and an N-cyanoethyl group, giving it a computed hydrogen-bond donor count of 0 [1]. In contrast, its closest secondary amide analog, 2-chloro-N-(2-cyanoethyl)acetamide (CAS 17756-81-9), retains an N–H proton and has a computed H-bond donor count of 1, with a molecular weight of 146.57 g/mol versus 160.60 g/mol for the target compound [1]. The absence of an amide N–H in CAS 26530-30-3 eliminates a primary site for hydrogen-bond-mediated crystal packing, which is expected to reduce melting point and enhance solubility in aprotic organic solvents relative to the secondary amide. The tertiary amide structure also precludes deprotonation under basic conditions, removing a pathway for hydrolytic cleavage that is available to secondary amides [2].
| Evidence Dimension | Hydrogen-bond donor count and molecular weight |
|---|---|
| Target Compound Data | H-Bond Donor Count = 0; MW = 160.60 g/mol; Molecular Formula = C₆H₉ClN₂O |
| Comparator Or Baseline | 2-Chloro-N-(2-cyanoethyl)acetamide (CAS 17756-81-9): H-Bond Donor Count = 1; MW = 146.57 g/mol; Molecular Formula = C₅H₇ClN₂O |
| Quantified Difference | Δ H-Bond Donor Count = −1 (complete elimination); Δ MW = +14.03 g/mol (+9.6%) |
| Conditions | Computed physicochemical properties from PubChem; structural comparison under standard conditions |
Why This Matters
For procurement decisions, the elimination of the H-bond donor makes CAS 26530-30-3 the preferred choice for reactions requiring aprotic conditions, anhydrous solvents, or applications where amide N–H may interfere (e.g., organometallic coupling, partitioning into hydrophobic environments).
- [1] PubChem. Computed properties for 2-Chloro-N-(2-cyanoethyl)acetamide (CID 87296) and 2-Chloro-N-(2-cyanoethyl)-N-methylacetamide. Molecular weight, H-bond donor count, formula data. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Carlson, D.L.; Than, K.D.; Roberts, A.L. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. J. Agric. Food Chem., 2006, 54(13), 4740–4750. DOI: 10.1021/jf0530704. View Source
